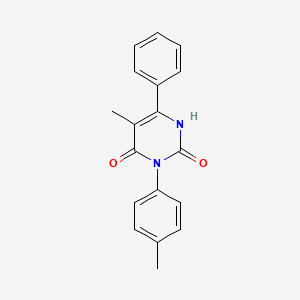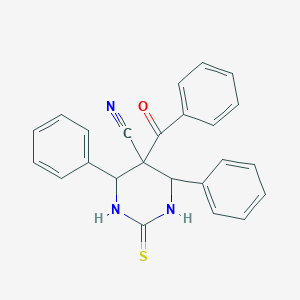
N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan is a compound that belongs to the class of protected amino acids. It is used in peptide synthesis and serves as a building block for more complex molecules. The tert-butyloxycarbonyl group is used to protect the amino group during chemical reactions, preventing unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan typically involves the protection of the amino group of D-tryptophan with the tert-butyloxycarbonyl group. This is achieved by reacting D-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected D-tryptophan is then coupled with D-tryptophan using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butyloxycarbonyl group efficiently and sustainably . This method is more versatile and environmentally friendly compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan undergoes several types of chemical reactions, including:
Deprotection: Removal of the tert-butyloxycarbonyl group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC and DMAP.
Common Reagents and Conditions
Major Products Formed
Deprotection: D-tryptophyl-D-tryptophan.
Coupling: Peptides containing this compound as a building block.
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block for synthesizing peptides and proteins.
Drug Development: Serves as a precursor for developing peptide-based drugs.
Biological Studies: Used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The tert-butyloxycarbonyl group is removed under acidic conditions, revealing the free amino group that can participate in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan
- N-(tert-Butoxycarbonyl)-D-tryptophyl-L-tryptophan
- N-(tert-Butoxycarbonyl)-L-tryptophyl-D-tryptophan
Uniqueness
N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan is unique due to its specific stereochemistry, which can influence the biological activity and properties of the peptides it forms. The use of D-tryptophan residues can result in peptides with different stability and resistance to enzymatic degradation compared to those containing L-tryptophan residues .
Propiedades
Número CAS |
160623-01-8 |
|---|---|
Fórmula molecular |
C27H30N4O5 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
(2R)-3-(1H-indol-3-yl)-2-[[(2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H30N4O5/c1-27(2,3)36-26(35)31-22(12-16-14-28-20-10-6-4-8-18(16)20)24(32)30-23(25(33)34)13-17-15-29-21-11-7-5-9-19(17)21/h4-11,14-15,22-23,28-29H,12-13H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t22-,23-/m1/s1 |
Clave InChI |
ZPYPARPDPMPFPW-DHIUTWEWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


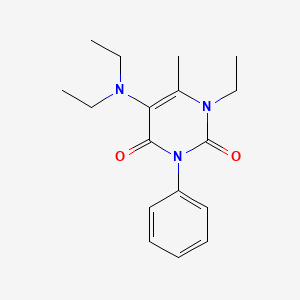
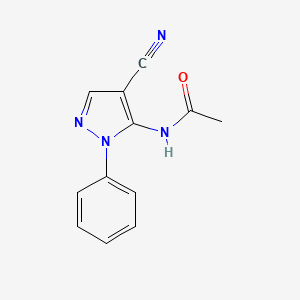
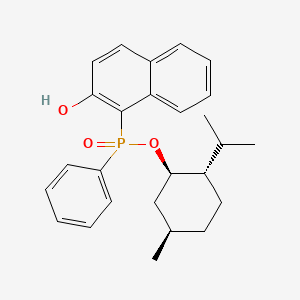
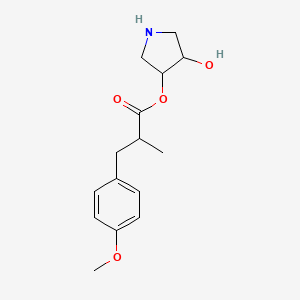
![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)

![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)
